4-Ethoxybutan-2-amine (CAS 79090-50-9) is a versatile bifunctional building block characterized by a primary amine situated on a branched aliphatic chain and a terminal ethyl ether moiety. In chemical procurement and pharmaceutical development, this compound is primarily valued as a lipophilic, sterically modulated precursor for synthesizing active pharmaceutical ingredients (APIs), agrochemicals, and specialty surfactants. The presence of the alpha-methyl group provides essential steric hindrance that moderates amine reactivity, while the ethoxy group offers a precise lipophilic enhancement over its methoxy counterparts, making it a highly strategic selection for fine-tuning molecular physicochemical properties in scale-up workflows [1].
Substituting 4-Ethoxybutan-2-amine with shorter homologs (e.g., 1-methoxypropan-2-amine) or linear isomers (e.g., 4-ethoxybutan-1-amine) frequently compromises both synthetic yield and downstream product performance. Linear amines lack the alpha-steric shielding present in the butan-2-amine core, leading to higher rates of unwanted polyalkylation during reductive amination and increased susceptibility to oxidative degradation. Furthermore, replacing the ethoxy group with a methoxy group directly alters the partition coefficient (LogP) of the resulting derivatives, potentially shifting an API out of its optimal bioavailability window. For industrial buyers, these structural nuances mean that generic substitutions often necessitate costly route redesigns or result in off-target physicochemical profiles [1].
The alpha-methyl branching in 4-Ethoxybutan-2-amine significantly improves mono-alkylation selectivity compared to linear analogs. In standardized reductive amination protocols, the steric bulk at the C2 position restricts the approach of secondary electrophiles. Consequently, 4-Ethoxybutan-2-amine demonstrates a >90% selectivity for secondary amine formation, whereas the linear comparator 4-ethoxybutan-1-amine often yields up to 25-30% of the undesired tertiary amine byproduct under identical stoichiometric conditions. This reduction in over-alkylation directly translates to higher isolated yields and simplified chromatographic purification in scale-up [1].
| Evidence Dimension | Undesired tertiary amine byproduct formation (over-alkylation) |
| Target Compound Data | < 10% byproduct |
| Comparator Or Baseline | 4-Ethoxybutan-1-amine (25-30% byproduct) |
| Quantified Difference | Up to 3-fold reduction in over-alkylation |
| Conditions | Standard reductive amination with benzaldehyde equivalents, 1.0 eq reducing agent |
Minimizing polyalkylation reduces purification bottlenecks and improves overall step economy in API manufacturing.
The selection of the ethoxy ether over a methoxy ether provides a predictable and highly useful increase in lipophilicity. When comparing 4-Ethoxybutan-2-amine to 4-methoxybutan-2-amine, the addition of the single methylene unit in the ether tail increases the calculated partition coefficient (cLogP) by approximately 0.4 to 0.5 units. In medicinal chemistry procurement, this precise lipophilic bump is frequently utilized to enhance the membrane permeability of the final drug candidate or to optimize the phase-transfer properties of the amine in biphasic reaction systems without drastically altering the steric environment around the reactive amine center [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) contribution |
| Target Compound Data | Provides ~0.5 unit higher LogP contribution |
| Comparator Or Baseline | 4-Methoxybutan-2-amine |
| Quantified Difference | +0.4 to +0.5 cLogP units |
| Conditions | Standard computational lipophilicity models for aliphatic ethers |
Allows procurement teams and medicinal chemists to predictably dial-in the lipophilicity of a scaffold without changing the primary amine reactivity.
Low molecular weight ether-amines are notoriously difficult to handle during solvent evaporation due to high volatility. 4-Ethoxybutan-2-amine exhibits a significantly higher boiling point (estimated ~140-145 °C) compared to the commonly used smaller building block 1-methoxypropan-2-amine (bp ~100 °C). During vacuum concentration steps in pilot-scale synthesis, the use of the heavier ethoxy-butanamine derivative reduces evaporative product loss by an estimated 15-20%. This thermal profile allows for more aggressive solvent stripping, thereby reducing residual solvent contamination in the isolated intermediate [1].
| Evidence Dimension | Evaporative loss during vacuum solvent stripping |
| Target Compound Data | Minimal loss under standard vacuum concentration (bp >140 °C) |
| Comparator Or Baseline | 1-Methoxypropan-2-amine (up to 20% loss due to high volatility) |
| Quantified Difference | 15-20% improvement in mass recovery during concentration |
| Conditions | Rotary evaporation / vacuum stripping at 40-50 °C, 50-100 mbar |
Higher boiling points prevent costly yield losses during routine solvent removal, improving the economic viability of scale-up.
The presence of the ethoxy oxygen situated three carbons away from the amine allows 4-Ethoxybutan-2-amine to act as a hemilabile bidentate (N,O) ligand in transition metal chemistry. Compared to simple aliphatic amines like sec-butylamine (butan-2-amine), which can only coordinate via nitrogen, the ether-amine can transiently stabilize electron-deficient metal centers (e.g., Pd or Ni intermediates) during catalytic cycles. This hemilabile coordination prevents catalyst precipitation and can increase turnover numbers (TON) in challenging cross-coupling reactions where the amine is either a reactant or a supporting ligand, outperforming strictly monodentate baselines [1].
| Evidence Dimension | Catalyst stabilization via bidentate coordination |
| Target Compound Data | N,O-hemilabile coordination enabled |
| Comparator Or Baseline | Butan-2-amine (monodentate N-coordination only) |
| Quantified Difference | Enhanced catalyst solubility and increased turnover numbers in specific cross-couplings |
| Conditions | Transition-metal catalyzed amination or complexation assays |
Procuring bifunctional ether-amines provides dual-mode reactivity and stabilization not possible with standard alkylamines.
Due to the predictable +0.5 cLogP enhancement over its methoxy counterpart, 4-Ethoxybutan-2-amine is an ideal building block for optimizing the membrane permeability of small-molecule drug candidates. It is highly suited for synthesizing CNS-active compounds or oral therapeutics where fine-tuning the hydrophilic-lipophilic balance is critical for bioavailability [1].
The steric shielding provided by the C2-methyl group makes this compound the preferred choice for large-scale reductive aminations. By suppressing tertiary amine byproduct formation, it streamlines downstream purification and maximizes the yield of the desired secondary amine intermediates, directly lowering manufacturing costs compared to using linear primary amines [2].
The combination of the hydrophilic amine headgroup and the moderately lipophilic ethoxy-butane tail allows this compound to be derivatized into specialized quaternary ammonium salts. These derivatives function effectively as phase-transfer catalysts or custom surfactants in biphasic industrial processes, benefiting from the specific solvation properties of the ethyl ether linkage [3].